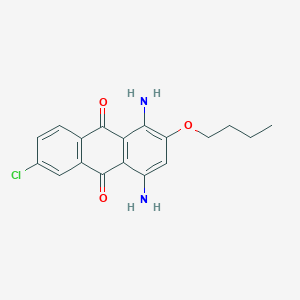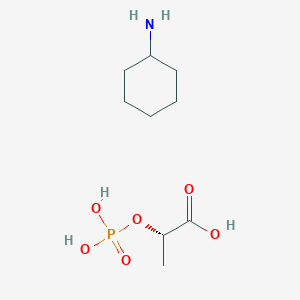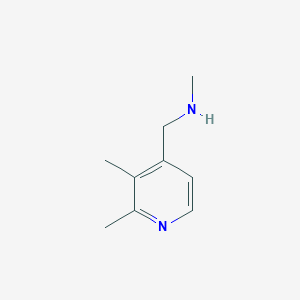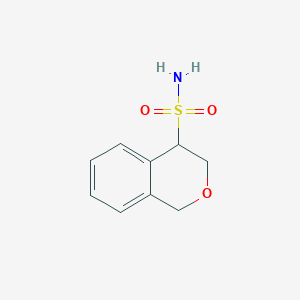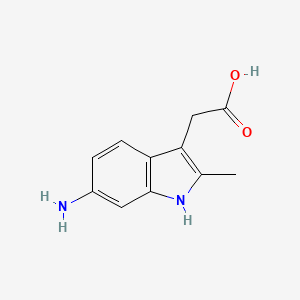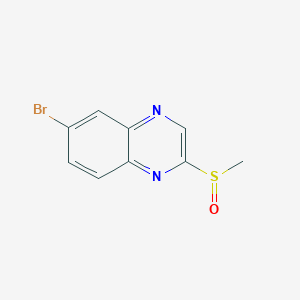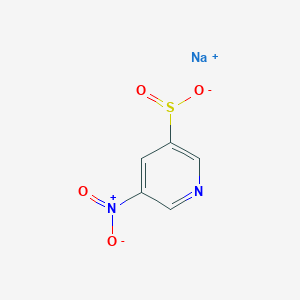
1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by the presence of ethylamino and hydroxyethylamino groups attached to the anthracene-9,10-dione core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione typically involves the following steps:
Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino groups are alkylated with ethylamine and 2-hydroxyethylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is common.
化学反応の分析
Types of Reactions
1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye synthesis and as intermediates in pharmaceuticals.
科学的研究の応用
1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Medicine: Explored for its potential as an anticancer agent, given its structural similarity to other anthraquinone-based drugs.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
作用機序
The mechanism of action of 1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly relevant in its potential use as an anticancer agent. The molecular targets include DNA and various enzymes involved in DNA replication and repair pathways.
類似化合物との比較
Similar Compounds
1,4-Diaminoanthraquinone: Similar in structure but lacks the ethylamino and hydroxyethylamino groups.
Mitoxantrone: A synthetic anthraquinone derivative used as an anticancer drug.
Doxorubicin: Another anthraquinone-based anticancer drug with a different substitution pattern.
Uniqueness
1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethylamino and hydroxyethylamino groups enhances its solubility and reactivity, making it a versatile compound for various applications.
特性
CAS番号 |
61734-59-6 |
|---|---|
分子式 |
C18H18N2O3 |
分子量 |
310.3 g/mol |
IUPAC名 |
1-(ethylamino)-4-(2-hydroxyethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O3/c1-2-19-13-7-8-14(20-9-10-21)16-15(13)17(22)11-5-3-4-6-12(11)18(16)23/h3-8,19-21H,2,9-10H2,1H3 |
InChIキー |
MLCSZPHPNYIMPU-UHFFFAOYSA-N |
正規SMILES |
CCNC1=C2C(=C(C=C1)NCCO)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-2-ethoxy-6-phenyl-[3,3'-bipyridin]-4(1H)-one](/img/structure/B13125421.png)

